N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2S2/c21-18-11-10-17(27-18)16-12-26-20(22-16)23-19(24)13-6-8-15(9-7-13)25-14-4-2-1-3-5-14/h1-12H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAUUDZPZSSWAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide are the cyclooxygenase enzymes (COX-1 and COX-2) and the 5-lipoxygenase enzyme (5-LOX) . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins.
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of COX-2, exhibiting IC50 values in the range of 0.76–9.01 μM. It also shows inhibitory activity against COX-1 and 5-LOX.
Biochemical Pathways
The compound affects the arachidonic acid pathway by inhibiting the activity of COX and 5-LOX enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins and leukotrienes, respectively, which are key mediators of inflammation. By inhibiting these enzymes, the compound reduces the production of these inflammatory mediators.
Result of Action
The inhibition of COX and 5-LOX enzymes by this compound leads to a reduction in the production of prostaglandins and leukotrienes. This results in decreased inflammation and pain, making the compound potentially useful in the treatment of conditions such as arthritis and other inflammatory diseases.
Biological Activity
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a complex structure that includes thiazole and thiophene moieties, which are known to impart various biological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H15ClN2O2S |
| Molecular Weight | 336.83 g/mol |
| CAS Number | 899967-89-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory processes. One of the proposed mechanisms is the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins that mediate inflammation. By inhibiting these enzymes, the compound can potentially reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.
Anti-inflammatory Properties
Research has indicated that derivatives of this compound exhibit significant anti-inflammatory activity. In vitro studies have shown that this compound can inhibit the release of pro-inflammatory cytokines and chemokines from activated immune cells. This suggests its potential as a therapeutic agent for treating inflammatory diseases.
Analgesic Effects
In addition to its anti-inflammatory properties, this compound has been investigated for its analgesic effects. Studies have demonstrated that it can alleviate pain in animal models, indicating its potential use in pain management therapies.
Case Studies
- Study on Inflammatory Response : A study conducted on mice demonstrated that administration of this compound significantly reduced swelling and pain associated with induced paw inflammation. The results indicated a marked decrease in COX activity and pro-inflammatory cytokine levels compared to control groups.
- Analgesic Activity Assessment : In a separate study focusing on analgesic properties, this compound was tested against standard analgesics in a formalin-induced pain model. The findings revealed that it provided comparable pain relief, suggesting its viability as an alternative analgesic agent.
Comparative Analysis
To better understand the efficacy of this compound, a comparison with similar compounds was conducted based on their biological activities:
| Compound | Anti-inflammatory Activity | Analgesic Activity |
|---|---|---|
| This compound | High | Moderate |
| Compound A (similar structure) | Moderate | High |
| Compound B (different structure) | Low | Moderate |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Notes:
- *Estimated values based on structural similarity.
- The 4-phenoxy group in the target compound may enhance π-π stacking compared to 2-phenoxy derivatives .
Physicochemical Properties
- Hydrogen Bonding : The amide group in the target compound facilitates intermolecular hydrogen bonds (N–H···N/O), as seen in N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, which forms centrosymmetric dimers .
Structure-Activity Relationships (SAR)
- Thiazole Substitution : Chlorine at the 5-position (thiophen or thiazole) improves enzyme inhibition by enhancing electrophilicity .
- Benzamide Modifications: Para-substituted phenoxy groups (vs. ortho) optimize steric alignment with enzyme active sites, as seen in COX-2-selective inhibitors .
- Electron-Withdrawing Groups : Nitro or halogen substituents (e.g., Cl, F) increase binding affinity but may reduce solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
